Cmx521

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2077178-99-3 |

|---|---|

Molecular Formula |

C13H17N5O5 |

Molecular Weight |

323.30 g/mol |

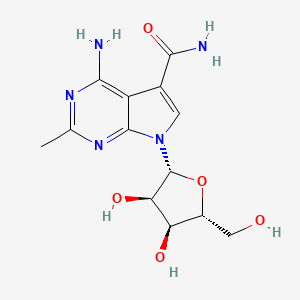

IUPAC Name |

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C13H17N5O5/c1-4-16-10(14)7-5(11(15)22)2-18(12(7)17-4)13-9(21)8(20)6(3-19)23-13/h2,6,8-9,13,19-21H,3H2,1H3,(H2,15,22)(H2,14,16,17)/t6-,8-,9-,13-/m1/s1 |

InChI Key |

PMQFVTNOZQVIOK-HTVVRFAVSA-N |

Isomeric SMILES |

CC1=NC(=C2C(=CN(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(=O)N)N |

Canonical SMILES |

CC1=NC(=C2C(=CN(C2=N1)C3C(C(C(O3)CO)O)O)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CMX521: A Technical Guide for Researchers

An In-depth Analysis of the Antiviral Action of a Novel Nucleoside Analog

Abstract

CMX521 is an investigational nucleoside analog developed as a direct-acting antiviral agent. Initially targeting norovirus, the causative agent of acute gastroenteritis, its antiviral properties have also been evaluated against other RNA viruses, including SARS-CoV-2. The core mechanism of this compound hinges on its role as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral genome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular activation, and the experimental methodologies used to elucidate its function.

Introduction

This compound is a nucleoside analog that has demonstrated broad-spectrum antiviral activity in preclinical studies.[1][2] It was initially developed by Chimerix for the treatment and prevention of norovirus infection.[1][3] The compound's mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme among RNA viruses, making it an attractive target for antiviral drug development.[2] This guide will delve into the technical aspects of this compound's mode of action, providing researchers, scientists, and drug development professionals with a detailed understanding of its antiviral properties.

Cellular Uptake and Activation

As a nucleoside analog, this compound is a prodrug that requires intracellular activation to exert its antiviral effect. The process begins with the uptake of the compound into the host cell, which is typically mediated by cellular nucleoside transporters.[4][5][6] Once inside the cell, this compound undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to be converted into its active triphosphate form, this compound-triphosphate (this compound-TP).[4][5][6][7] This triphosphorylated molecule is the pharmacologically active metabolite that directly interacts with the viral RdRp.

References

- 1. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

CMX521: A Technical Guide to a Novel Broad-Spectrum Antiviral Targeting Viral RdRp

For Immediate Distribution to the Scientific and Drug Development Community

This technical whitepaper provides an in-depth overview of CMX521, a promising investigational nucleoside analog functioning as a direct-acting antiviral against a range of RNA viruses. Developed by Chimerix, this compound targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many pathogenic viruses. This document consolidates key preclinical and early clinical data, outlines detailed experimental methodologies, and presents the mechanistic action of this compound, offering a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action

This compound is a ribonucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (this compound-TP), acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] By mimicking natural nucleosides, this compound-TP is incorporated into the nascent viral RNA strand. This incorporation disrupts the replication process, effectively terminating the elongation of the viral genome and preventing the production of new viral particles. A key advantage of this compound is its high selectivity for the viral RdRp, with studies showing no significant inhibition of human DNA polymerase α, β, or γ, nor RNA polymerase Type II or mitochondrial RNA polymerase at concentrations up to 200 µM.[1]

dot

Caption: Mechanism of Action of this compound within a host cell.

Antiviral Spectrum and Efficacy

This compound has demonstrated potent antiviral activity across multiple families of RNA viruses, positioning it as a broad-spectrum antiviral candidate. Initial development focused on norovirus, the leading cause of acute gastroenteritis globally.[2] More recently, significant research has highlighted its efficacy against coronaviruses, including SARS-CoV-2.[1][3]

Activity Against Coronaviruses (SARS-CoV-2)

In the context of the COVID-19 pandemic, this compound was investigated as a potential therapeutic. In vitro studies using primary human airway epithelial (HAE) cell cultures, a highly relevant model for respiratory virus infections, demonstrated potent inhibition of SARS-CoV-2 replication.[3]

Activity Against Norovirus

This compound was initially identified from the Chimerix chemical library as a potent inhibitor of norovirus.[2] Preclinical data confirmed its in vitro activity against all tested strains of norovirus, suggesting a high barrier to resistance due to its targeting of a conserved region within the viral polymerase.[2]

Table 1: In Vitro Efficacy of this compound

| Virus | Cell Line/System | EC₅₀ (µM) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| SARS-CoV-2 | Primary Human Airway Epithelial Cells | 0.9 (avg) | Data Not Available | Data Not Available | [3] |

| Norovirus (multiple strains) | In vitro replicon system | Active | High Safety Margins | Data Not Available |[2] |

EC₅₀: Half-maximal effective concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Preclinical In Vivo Studies

The efficacy of this compound has been validated in animal models, most notably in a mouse model of SARS-CoV-2 infection.[3][4] These studies, conducted in collaboration with the University of North Carolina at Chapel Hill, provided critical proof-of-concept for both prophylactic and therapeutic applications.[4]

In these models, administration of this compound resulted in a significant reduction in viral load in the lungs.[3] Furthermore, treated mice were protected from the clinical symptoms of the disease, including weight loss and adverse lung pathology, when the drug was administered either before or shortly after infection.[1][3]

dot

Caption: Workflow for preclinical evaluation of this compound.

Clinical Development and Safety Profile

This compound has undergone a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[1][4] The drug was reported to be well-tolerated up to the highest dose tested (2400 mg) and demonstrated an attractive safety profile.[1][4] This favorable safety data from early clinical development supports its further investigation in later-phase trials for various viral indications.

Experimental Protocols

This section details the methodologies employed in the key preclinical evaluations of this compound.

In Vitro Antiviral Assay (SARS-CoV-2)

-

Cell System: Primary human airway epithelial (HAE) cell cultures. These cells are grown at an air-liquid interface to create a pseudostratified epithelium that closely mimics the human respiratory tract.

-

Virus: SARS-CoV-2.

-

Protocol:

-

HAE cultures are washed to remove mucus and debris.

-

The cultures are treated with varying concentrations of this compound.

-

Following drug application, the cultures are infected with a known titer of SARS-CoV-2.

-

After a specified incubation period (e.g., 48-72 hours), viral replication is quantified.

-

Quantification is typically performed by collecting apical washes and measuring viral RNA levels via quantitative real-time PCR (qRT-PCR) or by determining infectious virus titers through a plaque assay on a susceptible cell line (e.g., Vero E6 cells).

-

The EC₅₀ value is calculated by plotting the percent inhibition of viral replication against the drug concentration.

-

In Vivo Mouse Model of SARS-CoV-2 Infection

-

Animal Model: Mouse-adapted strain of SARS-CoV-2 (e.g., SARS-CoV-2-MA10) in a susceptible mouse strain.

-

Drug Administration: this compound is administered via a clinically relevant route, such as oral gavage or inhalation.

-

Protocol:

-

Prophylactic Arm: Mice are treated with this compound or a vehicle control prior to infection.

-

Therapeutic Arm: Mice are infected with SARS-CoV-2 and then treated with this compound or vehicle control at specified time points post-infection (e.g., up to 16 hours post-infection).[1]

-

Monitoring: All animals are monitored daily for clinical signs of disease, including weight loss and changes in activity or appearance.

-

Endpoint Analysis: At a predetermined time point (e.g., day 4 post-infection), animals are euthanized.[3]

-

Viral Load Quantification: Lung tissue is harvested, and the viral titer is determined by plaque assay or qRT-PCR.

-

Pathology Assessment: Lungs are examined for gross pathology (e.g., discoloration) and prepared for histopathological analysis to assess tissue damage.

-

Resistance Profile

A critical aspect of antiviral development is understanding the potential for viral resistance. For this compound, its mechanism of targeting the highly conserved catalytic site of the RdRp is predicted to present a high barrier to the development of resistance. While specific resistance passaging studies have been planned, the broad activity of this compound against all tested norovirus strains supports this hypothesis.[1][2] Further research is necessary to fully characterize any potential resistance mutations for SARS-CoV-2 and other susceptible viruses.

Conclusion and Future Directions

This compound represents a significant development in the search for broad-spectrum antiviral therapies. Its potent inhibition of the viral RdRp, demonstrated efficacy against clinically significant pathogens like SARS-CoV-2 and norovirus, and favorable safety profile in early human trials underscore its potential. The data compiled in this report provide a strong rationale for the continued and accelerated development of this compound. Future efforts should focus on completing comprehensive dose-ranging efficacy studies, fully characterizing its resistance profile, and advancing into later-stage clinical trials to establish its role in the treatment and prevention of a wide range of viral diseases.

References

CMX521: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX521 is an investigational nucleoside analogue antiviral agent discovered by Chimerix, Inc. It was initially developed for the treatment and prevention of norovirus infection and was later investigated for its potential against other RNA viruses, including SARS-CoV-2. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound, based on publicly available data.

Discovery and Initial Development

This compound was identified from Chimerix's proprietary chemical library as a potent inhibitor of norovirus replication.[1] As a nucleoside analogue, it is designed to interfere with the viral replication process. The initial development efforts focused on its potential as a broad-spectrum anti-norovirus agent, a significant unmet medical need given that there are no approved antiviral therapies for this common cause of acute gastroenteritis.[1]

Mechanism of Action

This compound is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. By incorporating into the nascent viral RNA chain, the triphosphate form of this compound results in premature termination of RNA synthesis, thereby halting viral replication.

Preclinical Development

In Vitro Antiviral Activity

Norovirus: this compound demonstrated potent in vitro activity against a range of norovirus genotypes.[1] While specific EC50 values for different norovirus strains have not been detailed in publicly accessible literature, Chimerix reported that the compound was active against all tested strains.[1]

Coronaviruses: Following the emergence of SARS-CoV-2, this compound was evaluated for its activity against various coronaviruses. The 50% effective concentration (EC50) values were determined in primary human airway epithelial cells.

| Virus | EC50 (µM) |

| SARS-CoV-2 | 0.54 |

| WIV1 | 1.0 |

| SHC014 | 0.98 |

| MHV | 0.38 |

| Data from a Chimerix presentation. |

In Vivo Studies

Norovirus: Preclinical studies in a mouse model demonstrated that oral administration of this compound resulted in a dose-dependent inhibition of norovirus replication in gastrointestinal tissues and feces.[1] Specific details of the study protocol, including the mouse strain, virus strain, dosing regimen, and quantitative viral load reduction, are not publicly available.

SARS-CoV-2: this compound was evaluated in a mouse-adapted SARS-CoV-2 (MA10) model. In this model, intranasal infection leads to lung pathology that mimics human infection.

The results from these studies indicated that this compound significantly reduced lung viral titer and ameliorated symptoms in the mouse model.[2]

Toxicology

Preclinical toxicology studies were conducted to assess the safety profile of this compound. Key findings include:

-

No evidence of genotoxicity or mitotoxicity.[1]

-

No significant off-target pharmacology.[3]

-

A 7-day repeat-dose study in dogs showed a lowest-observed-adverse-effect-level (LOAEL) at plasma exposures more than 10 times the human plasma exposure at a 2.4 g oral dose.[3]

-

A 14-day repeat-dose study in rats showed no adverse toxicity at doses up to 2000 mg/kg/day.[3]

Clinical Development

Phase 1 Study

Chimerix initiated a Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers. The study was a single ascending dose trial.

Study Design:

-

Population: Healthy adult volunteers

-

Design: Single ascending dose

-

Maximum Dose: 2400 mg[3]

Results: Detailed quantitative results from this Phase 1 trial, including pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) and a comprehensive list of adverse events, have not been made publicly available. However, Chimerix has reported that this compound was well-tolerated up to the highest tested dose of 2400 mg.[3]

Shift in Development Focus

While initially focused on norovirus, the development of this compound appears to have pivoted towards SARS-CoV-2 in collaboration with the Rapidly Emerging Antiviral Drug Development Initiative (READDI) at the University of North Carolina at Chapel Hill.[2] This shift was likely prompted by the promising preclinical data against coronaviruses and the urgent need for COVID-19 therapeutics. The development for norovirus appears to have been deprioritized, as no further clinical trials for this indication have been publicly announced.

Summary and Future Outlook

This compound is a nucleoside analogue with demonstrated in vitro and in vivo activity against norovirus and several coronaviruses, including SARS-CoV-2. Its mechanism of action as an RdRp inhibitor is a well-established antiviral strategy. The compound was found to be well-tolerated in a Phase 1 clinical trial in healthy volunteers.

The future development of this compound will likely depend on the outcomes of further preclinical and potential clinical studies for SARS-CoV-2 or other emerging RNA viral threats. The lack of detailed published data, particularly from the Phase 1 clinical trial and the norovirus preclinical program, makes a complete assessment of its potential challenging for the external scientific community. Further transparency through publications or conference presentations would be beneficial for a comprehensive understanding of the risk-benefit profile of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. The following provides a general outline based on the available information.

In Vitro Antiviral Activity Assay (General)

-

Cell Culture: Appropriate host cells (e.g., primary human airway epithelial cells for coronaviruses, or a norovirus replicon system) are cultured in multi-well plates.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Infection: Cells are infected with the target virus at a predetermined multiplicity of infection (MOI).

-

Treatment: The diluted this compound is added to the infected cells.

-

Incubation: The plates are incubated for a specified period to allow for viral replication.

-

Endpoint Measurement: The extent of viral replication is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels, or a cell-based assay to measure virus-induced cytopathic effect (CPE).

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.

In Vivo Murine Model (General)

-

Animal Model: A suitable mouse strain is selected (e.g., specific pathogen-free mice for norovirus studies, or a genetically modified strain susceptible to the target virus for SARS-CoV-2).

-

Acclimatization: Animals are acclimatized to the laboratory conditions.

-

Infection: Mice are infected with the virus through a relevant route of administration (e.g., oral gavage for norovirus, intranasal for SARS-CoV-2).

-

Treatment: this compound is administered at various dose levels and schedules (e.g., oral gavage).

-

Monitoring: Animals are monitored for clinical signs of illness, body weight changes, and mortality.

-

Sample Collection: At specified time points, tissues (e.g., gastrointestinal tract, lungs) and other samples (e.g., feces) are collected.

-

Viral Load Quantification: Viral titers in the collected samples are determined using methods like qRT-PCR or plaque assays.

-

Histopathology: Tissues may be examined for pathological changes.

-

Data Analysis: The effect of this compound on viral replication and disease progression is statistically analyzed.

References

CMX521 for the Treatment of Norovirus Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norovirus is the leading cause of acute gastroenteritis worldwide, responsible for an estimated 700 million cases annually, yet no approved antiviral treatment or vaccine is currently available.[1] This poses a significant unmet medical need, particularly for vulnerable populations such as the immunocompromised, young children, and the elderly. CMX521, a novel nucleoside analogue developed by Chimerix, emerged as a promising direct-acting antiviral candidate for the treatment and prevention of norovirus.[1] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, clinical development status, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound is a nucleoside analogue that acts as a potent inhibitor of the norovirus RNA-dependent RNA polymerase (RdRp).[2][3] The RdRp is a critical enzyme essential for the replication and transcription of the viral RNA genome.[3][4]

The mechanism proceeds through the following steps:

-

Cellular Uptake: Orally administered this compound is absorbed and enters host cells.

-

Metabolic Activation: Inside the host cell, cellular kinases phosphorylate this compound into its active triphosphate form, this compound-triphosphate (this compound-TP).[5] This process mimics the activation of natural nucleosides.

-

RdRp Inhibition: The viral RdRp mistakes this compound-TP for a natural nucleotide substrate.

-

Chain Termination: this compound-TP is incorporated into the nascent viral RNA strand being synthesized by the RdRp.[6] The structure of this compound, once incorporated, prevents the addition of subsequent nucleotides, thereby terminating the elongation of the viral RNA chain.[4][7] This immediate and irreversible halt to genome replication effectively stops the production of new virus particles.

A key advantage of this mechanism is its targeting of a highly conserved region within the viral polymerase, suggesting potential for broad, pan-genotypic activity against the numerous and diverse strains of human norovirus.[1] Preclinical safety studies have shown that this compound-TP does not significantly inhibit human DNA or mitochondrial RNA polymerases, indicating a high degree of selectivity for the viral enzyme.[5]

Preclinical Efficacy and Safety

This compound has undergone preclinical evaluation in both in vitro and in vivo models to characterize its antiviral activity and safety profile.

In Vitro Efficacy

Due to the historical difficulty in culturing human noroviruses, preclinical in vitro studies rely on surrogate systems, such as the murine norovirus (MNV) model and human norovirus replicon-bearing cells.[8][9] this compound demonstrated potent, pan-genotypic activity, inhibiting all strains of norovirus it was tested against.[1] While specific EC50 values for norovirus have not been publicly disclosed by Chimerix, its activity against other RNA viruses, such as SARS-CoV-2, was found to be in the low micromolar range.[5]

| Table 1: Summary of In Vitro Efficacy Data for this compound | |

| Assay System | Norovirus surrogates (e.g., MNV, replicon systems) |

| Reported Activity | Active against all tested norovirus strains.[1] |

| Potency (EC50) | Data not publicly available. |

| Mechanism | Inhibition of viral RNA-dependent RNA polymerase.[5] |

In Vivo Efficacy

The efficacy of this compound has been assessed in animal models of norovirus infection. The murine model, often using interferon-deficient mice to establish persistent infection, is a standard for initial in vivo testing.[10]

In a mouse model, oral administration of this compound resulted in a dose-dependent inhibition of norovirus replication in both gastrointestinal tissues and feces.[1] This demonstrates that the drug is orally bioavailable and reaches the primary site of viral replication in the gut. Specific quantitative data on the log reduction of viral load from these studies have not been released.

| Table 2: Summary of In Vivo Efficacy Data for this compound | |

| Animal Model | Murine Norovirus (MNV) infection model |

| Route of Administration | Oral.[1] |

| Key Finding | Dose-dependent inhibition of viral replication in GI tissues and feces.[1] |

| Viral Load Reduction | Quantitative data not publicly available. |

Preclinical Safety Profile

Extensive preclinical toxicology studies were conducted as part of the IND-enabling program for this compound. These studies revealed a promising safety profile with high safety margins for human exposure.[1][5]

-

Genotoxicity: No genotoxicity was observed.[1]

-

Mitotoxicity: No mitochondrial toxicity was observed.[1]

-

Selectivity: this compound-TP showed no significant inhibition of human DNA polymerase α, β, or γ, nor of RNA polymerase Type II or mitochondrial RNA polymerase at concentrations up to 200 µM.[5]

Clinical Development

This compound is the first direct-acting antiviral for norovirus to advance to clinical trials.[1]

Phase 1 Clinical Trial

An initial Phase 1 study was conducted to evaluate the pharmacokinetics, safety, and tolerability of this compound in healthy adult volunteers.[1] The study assessed single ascending doses up to 2400 mg.[5]

-

Safety and Tolerability: The drug was reported to be well-tolerated up to the highest dose tested.[5][11]

-

Pharmacokinetics: Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) from this study have not been published in peer-reviewed literature. The study was expected to provide critical data to inform dosing for subsequent Phase 2 efficacy trials.[1]

| Table 3: Summary of Phase 1 Clinical Trial of this compound | |

| Study Phase | Phase 1 |

| Population | Healthy adult volunteers.[5] |

| Dosing | Single ascending oral doses up to 2400 mg.[5] |

| Primary Endpoints | Safety, Tolerability, Pharmacokinetics.[1] |

| Reported Outcome | Well-tolerated with a favorable safety profile.[5][11] |

| Pharmacokinetic Data | Not publicly available. |

Shift in Development Focus

Following its initial development for norovirus, Chimerix redirected the this compound program to investigate its potential as a treatment for SARS-CoV-2, the virus responsible for COVID-19.[11][12] This strategic shift was prompted by the global pandemic and the drug's broad-spectrum potential against RNA viruses.

Experimental Protocols

The following sections describe generalized protocols for the key experimental systems used to evaluate anti-norovirus compounds like this compound.

In Vitro Antiviral Activity Assay (Murine Norovirus)

The murine norovirus (MNV) infection of murine macrophage-like cells (e.g., RAW 264.7) is the most common and robust system for high-throughput screening of norovirus inhibitors.[9][13]

Methodology:

-

Cell Plating: RAW 264.7 cells are seeded into 96-well plates and incubated to form a semi-confluent monolayer.

-

Compound Preparation: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.

-

Infection and Treatment: The cell culture medium is removed, and cells are co-treated with the MNV inoculum (at a defined multiplicity of infection, MOI) and the various concentrations of the test compound. Control wells include virus-only (no compound) and cell-only (no virus, no compound).

-

Incubation: Plates are incubated for a period sufficient for multiple rounds of viral replication (typically 48-72 hours), allowing for the development of a cytopathic effect (CPE).[10]

-

Quantification of Antiviral Effect: The antiviral effect is measured by assessing cell viability. This is commonly done using a colorimetric assay such as the MTS assay, which measures mitochondrial activity in living cells.[9]

-

Data Analysis: The results are used to calculate the 50% effective concentration (EC50), which is the drug concentration that inhibits viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The ratio of CC50 to EC50 determines the selectivity index (SI).

In Vivo Efficacy Model (Gnotobiotic Pig)

The gnotobiotic (Gn) pig model is highly valued for its biological relevance to human norovirus infection, as infected pigs can exhibit clinical signs like diarrhea and shed high titers of virus.[14][15][16]

Methodology:

-

Animal Preparation: Newborn piglets are derived via sterile hysterectomy and maintained in a germ-free environment to prevent exposure to external microbes.[14]

-

Acclimation: Piglets are acclimated and fed a sterile milk diet.

-

Inoculation and Treatment: Animals are divided into groups. The control group is orally inoculated with a human norovirus strain (e.g., a GII.4 variant). Treatment groups are inoculated with the same virus and receive the test compound (e.g., this compound) orally at various doses and schedules (prophylactic or therapeutic). A mock-infected group receives a placebo.

-

Monitoring: Piglets are monitored daily for clinical signs, including fecal consistency (diarrhea scoring) and general health.[17]

-

Sample Collection: Fecal swabs or samples are collected daily to quantify viral shedding.[17] Blood samples may be collected to assess systemic responses.

-

Viral Load Quantification: Viral RNA is extracted from fecal samples and quantified using real-time reverse transcription PCR (RT-qPCR). Titers are typically expressed as genomic copies per gram of feces.[17]

-

Data Analysis: The efficacy of the treatment is determined by comparing the viral shedding titers, duration of shedding, and severity of clinical signs between the treated and untreated groups.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CMX-521(Chimerix) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]

- 6. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norovirus: Targets and tools in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessing the Efficacy of Small Molecule Inhibitors in aMouse Model of Persistent Norovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heise Lab Partners with Chimerix on New SARS-CoV-2 Therapy | Department of Genetics [med.unc.edu]

- 12. annualreports.com [annualreports.com]

- 13. Assessment of the anti-norovirus activity in cell culture using the mouse norovirus: Identification of active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openaccessgovernment.org [openaccessgovernment.org]

- 15. researchgate.net [researchgate.net]

- 16. Virus Shedding and Diarrhea: A Review of Human Norovirus Genogroup II Infection in Gnotobiotic Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

Preclinical Profile of CMX521: A Novel Antiviral Candidate for SARS-CoV-2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CMX521, a ribonucleoside analog developed by Chimerix, has demonstrated potent antiviral activity against SARS-CoV-2 in preclinical studies. Initially investigated for norovirus, this compound acts as a direct-acting antiviral by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] Preclinical data, presented at the International Conference on Antiviral Research (ICAR) in 2022, show that this compound effectively inhibits SARS-CoV-2 replication in both human primary cell cultures and a mouse model of the disease, highlighting its potential for both prophylactic and therapeutic applications.[1][3] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanism of action for this compound in the context of SARS-CoV-2.

Mechanism of Action

This compound is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form, this compound-triphosphate (this compound-TP). This active metabolite functions as a competitive inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1] this compound-TP mimics natural nucleoside triphosphates and is incorporated into the nascent viral RNA strand during replication. The incorporation of this analog disrupts the replication process, leading to the termination of the growing RNA chain and preventing the synthesis of new viral genomes.[4][5] A key advantage of this compound-TP is its selectivity for the viral polymerase; it does not cause significant inhibition of human DNA or RNA polymerases, suggesting a favorable safety profile.[1]

Quantitative Preclinical Data

The efficacy of this compound has been quantified through rigorous in vitro and in vivo studies. The data demonstrate potent activity against SARS-CoV-2 and other related coronaviruses.

In Vitro Efficacy

This compound shows potent inhibitory activity against multiple beta-coronaviruses in relevant cell culture models.

| Virus | Cell Type | Parameter | Value (µM) |

| SARS-CoV-2 | Primary Human Airway Epithelial Cells | EC50 | 0.54 |

| WIV1 | Primary Human Airway Epithelial Cells | EC50 | 1.0 |

| SHC014 | Primary Human Airway Epithelial Cells | EC50 | 0.98 |

| MHV | DBT Cells (Mouse Brain Tumor) | EC50 | 0.38 |

| Table 1: In Vitro Antiviral Activity of this compound. Data from a presentation at ICAR 2022.[1] |

In Vivo Efficacy in a SARS-CoV-2 Mouse Model

Studies using the mouse-adapted SARS-CoV-2-MA10 strain demonstrated significant prophylactic and therapeutic efficacy.

| Treatment Regimen | Key Endpoint (Day 4 Post-Infection) | Result | Statistical Significance |

| Prophylactic | Lung Viral Titer Reduction | 3.62 log10 (>99.9%) | p < 0.0001 |

| (Started 8h pre-infection) | Protection from Weight Loss/Progression | Significant Protection | p < 0.0001 |

| Therapeutic | Lung Viral Titer Reduction | Significant Reduction | p < 0.0001 |

| (Started ≤16h post-infection) | Protection from Adverse Lung Pathology | Significant Protection | p < 0.0001 |

| Table 2: In Vivo Efficacy of Inhaled this compound in the SARS-CoV-2-MA10 Mouse Model.[1][3] |

Experimental Protocols

The preclinical evaluation of this compound involved a multi-step workflow, progressing from in vitro cell culture assays to in vivo animal models to establish efficacy and safety.

In Vitro Antiviral Activity Assay

-

Cells: Primary human airway epithelial cells were used to provide a physiologically relevant model of the human respiratory tract.[1][3]

-

Virus: SARS-CoV-2 and other beta-coronaviruses (WIV1, SHC014, MHV) were used for infection.[1]

-

Methodology:

-

Cells were cultured to form a differentiated epithelium.

-

Cultures were treated with varying concentrations of this compound.

-

Cells were subsequently infected with the respective coronavirus.

-

After a defined incubation period, viral replication was quantified using established virological methods (e.g., TCID50, plaque assay, or RT-qPCR for viral RNA).

-

The 50% effective concentration (EC50) was calculated, representing the drug concentration required to inhibit 50% of viral replication.[5]

-

In Vivo Mouse Model of SARS-CoV-2 Infection

-

Animal Model: A mouse-adapted SARS-CoV-2 (MA10) model was utilized. This model employs a virus strain specifically passaged in mice to cause disease that recapitulates aspects of human COVID-19, including lung pathology and clinical signs of illness.[1][6]

-

Drug Formulation and Administration: this compound was formulated in a simple, pH-adjusted saline solution and administered as a nebulized liquid aerosol. A 5 mg dose was delivered to the exposure chamber every 8 hours.[1] Pharmacokinetic analysis confirmed that the active triphosphate metabolite, this compound-TP, was distributed to all five lobes of the mouse lung for up to 8 hours post-administration with minimal systemic exposure.[1]

-

Infection Protocol: Mice were infected intranasally with the SARS-CoV-2-MA10 virus.[1]

-

Study Arms:

-

Prophylaxis: this compound administration began 8 hours before viral infection and continued every 8 hours until the study endpoint.[3]

-

Therapy: this compound administration began up to 16 hours after viral infection and continued every 8 hours.[1]

-

Control: A vehicle (placebo) was administered on the same schedule.

-

-

Endpoint Evaluation: On day 4 post-infection, animals were euthanized and evaluated for multiple outcomes:

-

Viral Lung Titer: The amount of replicating SARS-CoV-2 in the lung tissue was quantified.[1]

-

Lung Pathology: Lungs were visually assessed for gross discoloration as an indicator of tissue damage.[1]

-

Clinical Score: Mice were monitored for clinical signs of disease (e.g., unkempt coat, hunched posture, reduced movement) and assigned a score from 0 (normal) to 5 (moribund).[1]

-

Body Weight: Daily body weight was recorded as a measure of overall health and disease progression.[1]

-

Conclusion and Future Directions

The preclinical data for this compound demonstrate potent and targeted antiviral activity against SARS-CoV-2. The drug effectively inhibits viral replication at a low micromolar concentration in human airway cells and shows significant efficacy in both preventing and treating disease in a robust animal model.[1][3] Its mechanism of action, targeting the conserved viral RdRp, suggests a potential for broad activity against coronaviruses. The established safety profile from prior clinical development for other indications further supports its advancement.[1][2] These compelling preclinical results warrant further clinical investigation of this compound as a novel therapeutic and prophylactic agent for COVID-19.

References

- 1. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]

- 2. Heise Lab Partners with Chimerix on New SARS-CoV-2 Therapy | Department of Genetics [med.unc.edu]

- 3. Chimerix, in Collaboration with the Rapidly Emerging [globenewswire.com]

- 4. DSpace [diposit.ub.edu]

- 5. news-medical.net [news-medical.net]

- 6. A Mouse-Adapted SARS-CoV-2 Induces Acute Lung Injury and Mortality in Standard Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]

CMX521: A Technical Guide to a Broad-Spectrum Antiviral Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX521 is an investigational nucleoside analog that has demonstrated potent antiviral activity against a broad range of RNA viruses. Developed by Chimerix, this small molecule inhibitor targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses. Initially investigated for the treatment of norovirus, this compound has also shown significant efficacy against other viral pathogens, including coronaviruses like SARS-CoV-2. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound.

Chemical Structure and Properties

This compound is a pyrrolo[2,3-d]pyrimidine nucleoside analog. Its chemical structure is characterized by a modified base and a ribose sugar moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | [1] |

| Molecular Formula | C₁₃H₁₇N₅O₅ | [1] |

| Molecular Weight | 323.31 g/mol | [1] |

| CAS Number | 2077178-99-3 | [1] |

| Appearance | White to off-white solid (presumed) | |

| Solubility | Information on specific solubility is limited in publicly available literature. It can be formulated for oral and inhaled administration.[2][3] | |

| Melting Point | Not specified in available literature. | |

| Stability | A manufactured GMP clinical batch has shown stability for over 36 months.[3] |

Mechanism of Action

This compound is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

The mechanism of action can be visualized as a multi-step process:

By incorporating into the nascent viral RNA strand, the triphosphate of this compound leads to premature termination of RNA synthesis, thereby halting viral replication. A key advantage of this mechanism is the high conservation of the RdRp enzyme across many RNA viruses, which forms the basis for this compound's broad-spectrum activity.

Pharmacological Properties

Antiviral Activity

This compound has demonstrated potent in vitro activity against a variety of RNA viruses.

Table 2: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC₅₀/IC₅₀ | Reference |

| Norovirus (multiple strains) | Replicon-bearing cells | Replicon Assay | Active against all tested strains | [4] |

| SARS-CoV-2 | Primary human airway epithelial cells | Viral Yield Reduction | 0.54 µM (EC₅₀) | [1] |

| WIV1 (Coronavirus) | Not specified | Not specified | 1.0 µM (EC₅₀) | [1] |

| SHC014 (Coronavirus) | Not specified | Not specified | 0.98 µM (EC₅₀) | [1] |

| Murine Hepatitis Virus (MHV) | DBT cells | Not specified | 0.38 µM (EC₅₀) | [1] |

| Rotavirus | Not specified | Not specified | Efficacious | [5] |

| Sapoviruses | Not specified | Not specified | Efficacious | [5] |

| Astroviruses | Not specified | Not specified | Efficacious | [5] |

| Adenoviruses | Not specified | Not specified | Efficacious | [5] |

Pharmacokinetics

Preclinical studies have indicated that this compound possesses a favorable pharmacokinetic profile. A Phase I clinical trial in healthy volunteers evaluated single ascending doses up to 2400 mg and found the drug to be well-tolerated.[3] While detailed quantitative pharmacokinetic parameters from human studies are not yet publicly available, preclinical data suggest good oral bioavailability and distribution to target tissues.[4]

Table 3: Summary of Preclinical and Phase I Pharmacokinetic Profile of this compound

| Parameter | Finding | Reference |

| Absorption | Orally bioavailable.[4] | [4] |

| Distribution | Well-characterized nonclinical ADME profile.[1] | [1] |

| Metabolism | Metabolized intracellularly to its active triphosphate form.[3] | [3] |

| Elimination | Well-characterized nonclinical ADME profile.[1] | [1] |

| Safety | Well-tolerated in healthy volunteers up to 2400 mg single dose. No genotoxicity or mitotoxicity observed in preclinical studies.[3][4] | [3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary. However, based on published literature, the following outlines the general methodologies employed.

Synthesis of this compound

The synthesis of this compound, a nucleoside analog, would typically involve a multi-step organic synthesis process. A generalized workflow is depicted below.

A key step in the synthesis of nucleoside analogs like this compound is the stereoselective coupling of the modified base with the ribose sugar derivative (glycosylation). This is often followed by deprotection steps to remove protecting groups from the sugar and base moieties, and finally, purification to yield the final active pharmaceutical ingredient.

Antiviral Activity Assay (General Protocol)

The antiviral activity of this compound is typically evaluated using cell-based assays that measure the inhibition of viral replication.

-

Cell Culture: Appropriate host cells are cultured in multi-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of this compound.

-

Viral Infection: Cells are infected with the virus of interest at a known multiplicity of infection (MOI).

-

Incubation: The treated and infected cells are incubated for a specific period to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

-

Plaque Assay: To determine the number of infectious virus particles.

-

RT-qPCR: To quantify viral RNA levels.

-

Reporter Gene Assays: Using viruses engineered to express a reporter gene (e.g., luciferase or fluorescent protein).

-

-

Data Analysis: The concentration of this compound that inhibits viral replication by 50% (EC₅₀) is calculated.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (General Protocol)

The direct inhibitory effect of the active triphosphate form of this compound on the viral RdRp can be assessed using a biochemical assay.

-

Enzyme and Template/Primer Preparation: Recombinant viral RdRp enzyme and a suitable RNA template-primer are prepared.

-

Reaction Mixture: The reaction is set up in a buffer containing the RdRp enzyme, the RNA template-primer, ribonucleotides (ATP, GTP, CTP, UTP), and varying concentrations of the this compound triphosphate.

-

Reaction Initiation and Incubation: The reaction is initiated and incubated at an optimal temperature to allow for RNA synthesis.

-

Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified. This can be done using various methods, such as:

-

Incorporation of radiolabeled or fluorescently labeled nucleotides.

-

Using intercalating dyes that fluoresce upon binding to double-stranded RNA.

-

-

Data Analysis: The concentration of this compound triphosphate that inhibits RdRp activity by 50% (IC₅₀) is determined.

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the highly conserved viral RdRp. Its potent in vitro activity against a range of clinically significant viruses, including norovirus and coronaviruses, coupled with a favorable preclinical and early clinical safety profile, underscores its potential as a valuable therapeutic candidate. Further clinical development is warranted to fully elucidate its efficacy and safety in treating various viral infections. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the advancement of novel antiviral therapies.

References

- 1. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]

- 2. Current Tools for Norovirus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potential Inhibitors for RNA-Dependent RNA Polymerase of Norovirus: Virtual Screening, and Molecular Dynamics | MDPI [mdpi.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Unraveling the Pharmacokinetic Profile of Cmx521: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cmx521 is an investigational nucleoside analog developed by Chimerix as a direct-acting antiviral agent.[1][2] Initially explored for the treatment of norovirus, it has also demonstrated promising activity against other RNA viruses, including SARS-CoV-2.[1][2][3] As with all nucleoside analogs, a thorough understanding of its pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for its continued development and potential clinical application. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound, details relevant experimental methodologies, and visualizes key pathways associated with its mechanism of action.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been evaluated in both preclinical animal models and a Phase 1 clinical trial in healthy human volunteers. While detailed quantitative data from these studies are not fully published, available information from presentations and press releases provides a qualitative and semi-quantitative understanding of its ADME characteristics.

Preclinical Pharmacokinetics

Preclinical studies have been conducted in mice, rats, and dogs to establish the safety and pharmacokinetic profile of this compound.[1] These studies have been instrumental in guiding dose selection for human trials and understanding the drug's disposition.

Absorption: Oral administration of this compound has been the primary route investigated for norovirus, with the aim of delivering the drug directly to the gastrointestinal tract.[4] For respiratory viruses like SARS-CoV-2, an inhaled formulation has been explored to maximize lung exposure while minimizing systemic effects.[1] A mouse pharmacokinetic study indicated low plasma exposure following inhaled administration of efficacious doses.[1]

Distribution: Specific tissue distribution data is not publicly available. However, for orally administered this compound targeting norovirus, high concentrations in the gastrointestinal tissues are intended.[4] For the inhaled route, high concentrations in lung tissue are the goal.[1]

Metabolism: As a nucleoside analog, this compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This process is initiated by cellular kinases. The active this compound-triphosphate then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1]

Excretion: Elimination of this compound occurs primarily through urine and bile as the unchanged parent drug.[1]

Safety and Drug-Drug Interactions: Preclinical toxicology studies in rats and dogs have demonstrated a favorable safety profile for this compound.[1] In vitro studies have indicated a minimal potential for drug-drug interactions (DDI).[1]

Table 1: Summary of Preclinical Pharmacokinetic and Safety Findings for this compound

| Parameter | Species | Findings | Reference |

| Safety | Rat | No adverse toxicity identified with 14-days repeat dosing ≤ 2000 mg/kg/day. | [1] |

| Dog | 7-day repeat dose LOAEL plasma exposures were greater than 10 times the human plasma exposure with a 2.4 g oral dose. | [1] | |

| ADME | General | Well-characterized nonclinical ADME profile. | [1] |

| General | Elimination primarily via urine and bile as the parent drug. | [1] | |

| General | Characterization of nucleoside and efflux transporters is complete. | [1] | |

| Drug-Drug Interactions | In vitro | Minimal potential for drug-drug interactions. | [1] |

| Pharmacokinetics (Inhaled) | Mouse | Low plasma exposure with inhaled administration of efficacious doses. | [1] |

Clinical Pharmacokinetics

A Phase 1, single ascending dose study of an oral formulation of this compound has been completed in healthy volunteers. The study evaluated doses up to 2400 mg.

Key Findings:

-

This compound was well-tolerated in healthy volunteers up to the highest dose tested (2400 mg).[1]

-

No serious adverse events, adverse event-related withdrawals, clinically significant changes in vital signs, ECGs, or clinical laboratory parameters were reported.[1]

-

There was no dose or exposure relationship to treatment-emergent adverse events.[1]

Quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and half-life from this Phase 1 study have not been publicly released in a detailed format.

Experimental Protocols

Detailed experimental protocols for the specific pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for preclinical and clinical evaluation of antiviral nucleoside analogs, the following methodologies are typically employed.

In Vivo Pharmacokinetic Studies in Animals

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in relevant animal models (e.g., rats, dogs).

Methodology:

-

Animal Models: Male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs) are used. Animals are housed in controlled environments.

-

Dosing: this compound is administered via the intended clinical route (e.g., oral gavage, inhalation) at various dose levels. For intravenous administration to determine absolute bioavailability, the compound is typically dissolved in a suitable vehicle.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing via appropriate methods (e.g., tail vein sampling in rats, cephalic vein in dogs). Urine and feces are collected over specified intervals to assess excretion.

-

Sample Analysis: Plasma is separated from blood samples. The concentration of this compound and any major metabolites in plasma, urine, and feces is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

In Vitro ADME Assays

Objective: To characterize the metabolic stability, potential for drug-drug interactions, and transporter interactions of this compound.

Methodologies:

-

Metabolic Stability: this compound is incubated with liver microsomes or hepatocytes from different species (including human) to determine its intrinsic clearance. The rate of disappearance of the parent compound is monitored over time by LC-MS/MS.

-

Cytochrome P450 (CYP) Inhibition: The potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is assessed using human liver microsomes and specific probe substrates for each isoform. The formation of the probe substrate's metabolite is measured in the presence and absence of this compound.

-

Transporter Interaction Studies: In vitro systems, such as cells overexpressing specific uptake (e.g., OATPs, OCTs) or efflux (e.g., P-gp, BCRP) transporters, are used to determine if this compound is a substrate or inhibitor of these transporters.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Intracellular Activation

The antiviral activity of this compound is dependent on its conversion to the active triphosphate form within the host cell. This multi-step phosphorylation cascade is a hallmark of nucleoside analog drugs.

General Workflow for Preclinical Pharmacokinetic Assessment

The evaluation of a new chemical entity's pharmacokinetic properties follows a structured workflow, from in vitro characterization to in vivo studies in animal models.

Conclusion

This compound is a promising antiviral nucleoside analog with a favorable preclinical safety and ADME profile, and it has been well-tolerated in a Phase 1 human study. The primary route of elimination is via urine and bile as the parent compound, and it exhibits minimal potential for drug-drug interactions. As a prodrug, its efficacy is dependent on intracellular phosphorylation to the active triphosphate metabolite, which then inhibits the viral RNA-dependent RNA polymerase. While the currently available pharmacokinetic data is largely qualitative, it provides a solid foundation for the further development of this compound for the treatment of various viral infections. The public release of detailed quantitative data from completed and ongoing studies will be crucial for a more comprehensive understanding of its clinical pharmacology and for optimizing dosing regimens in future efficacy trials.

References

In vitro efficacy of Cmx521 against different norovirus genotypes.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norovirus remains a leading cause of acute gastroenteritis worldwide, with no approved antiviral treatments currently available. CMX521, a novel nucleoside analog developed by Chimerix, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against various norovirus genotypes. Preclinical data indicates that this compound exhibits broad-spectrum activity, inhibiting all tested norovirus strains by targeting the highly conserved RNA-dependent RNA polymerase (RdRp).[1] This document details the available data on its antiviral potency, outlines the experimental protocols utilized for its evaluation, and illustrates its mechanism of action.

Introduction to this compound

This compound is an investigational antiviral drug, chemically classified as a nucleoside analog.[2] It is designed for oral administration to treat and prevent norovirus infections.[1] The compound exerts its antiviral effect by inhibiting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the norovirus RNA genome.[2][3] This targeted approach is anticipated to provide broad coverage against the diverse genotypes of norovirus.[1]

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a range of norovirus genotypes. While specific EC50 values from peer-reviewed publications are not extensively available, data presented at scientific conferences, such as the 2018 International Conference on Antiviral Research (ICAR), have supported its pan-genotypic efficacy.[1]

Table 1: Summary of In Vitro Efficacy of this compound Against Norovirus

| Norovirus Genotype/Model | Assay System | Endpoint Measured | Reported Efficacy | Citation |

| Multiple Human Noroviruses | In vitro assays | Viral Replication | Active against all tested strains | [1] |

| Murine Norovirus (MNV) | Animal Model | Viral Replication in GI tissues and feces | Dose-dependent inhibition | [1] |

Note: Specific quantitative data (e.g., EC50 values) for individual genotypes are not publicly available in the reviewed literature. The available information strongly suggests broad activity.

Experimental Protocols

The in vitro evaluation of this compound's anti-norovirus activity typically involves two primary methodologies: the murine norovirus (MNV) infectious model and the human norovirus (HuNoV) replicon system. The lack of a robust cell culture system for human noroviruses necessitates the use of these surrogate models.

Murine Norovirus (MNV) Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of an antiviral compound.

Cell Line: Murine macrophage cells (e.g., RAW 264.7) are commonly used as they are susceptible to MNV infection.

Protocol:

-

Cell Seeding: RAW 264.7 cells are seeded in 6-well plates and cultured to form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to various concentrations in culture medium.

-

Infection: The cell monolayers are infected with a known titer of MNV.

-

Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing different concentrations of this compound and a gelling agent (e.g., agarose).

-

Incubation: Plates are incubated for 48-72 hours to allow for plaque formation.

-

Staining: The cell monolayers are stained with a vital dye (e.g., neutral red or crystal violet) to visualize the plaques.

-

Quantification: The number of plaques in treated wells is compared to untreated control wells to determine the concentration of this compound that inhibits plaque formation by 50% (EC50).

Human Norovirus (HuNoV) Replicon Assay

This system allows for the study of viral RNA replication in the absence of infectious virus production.

Cell Line: Human hepatoma cells (Huh-7) or baby hamster kidney cells (BHK-21) are commonly used to harbor the norovirus replicon.

Protocol:

-

Cell Seeding: Replicon-harboring cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

RNA Extraction: Total cellular RNA is extracted from the cells.

-

Quantification of Viral RNA: The levels of norovirus replicon RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Data Analysis: The reduction in replicon RNA levels in treated cells is compared to untreated controls to calculate the EC50 value.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow: In Vitro Antiviral Testing

Mechanism of Action: Inhibition of Norovirus RdRp

This compound is a prodrug that is converted intracellularly to its active triphosphate form. This active metabolite mimics a natural nucleoside triphosphate and is incorporated into the growing viral RNA chain by the norovirus RdRp. The incorporation of the this compound triphosphate leads to premature termination of RNA synthesis, thus halting viral replication.

Conclusion

The available in vitro data strongly support the characterization of this compound as a potent, broad-spectrum inhibitor of norovirus replication. Its mechanism of action, targeting the conserved viral RdRp, provides a strong rationale for its pan-genotypic activity. Further studies, including the public release of detailed quantitative efficacy data against a comprehensive panel of clinically relevant norovirus genotypes, will be crucial for its continued development and potential clinical application. The experimental frameworks described herein provide a basis for the continued investigation of this compound and other anti-norovirus candidates.

References

Methodological & Application

CMX521 In Vitro Antiviral Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX521 is an investigational nucleoside analog antiviral drug that functions as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] This mechanism of action confers broad-spectrum activity against a range of RNA viruses. Initially developed for the treatment of norovirus, this compound has also demonstrated efficacy against other viral pathogens, including coronaviruses such as SARS-CoV-2.[1][3] This document provides detailed application notes and protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound.

Mechanism of Action

This compound is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite mimics natural nucleosides and is incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of the this compound metabolite leads to premature termination of RNA synthesis, thereby inhibiting viral replication.

DOT script for Mechanism of Action Diagram

Caption: Mechanism of action of this compound.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. The 50% effective concentration (EC50) is the concentration of the compound that inhibits the viral effect by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

Table 1: Antiviral Activity of this compound against Coronaviruses

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| SARS-CoV-2 | Not Specified | Not Specified | 0.54 | [3] |

| WIV1 | Not Specified | Not Specified | 1.0 | [3] |

| SHC014 | Not Specified | Not Specified | 0.98 | [3] |

| MHV | Not Specified | Not Specified | 0.38 | [3] |

Table 2: Antiviral Activity and Cytotoxicity of this compound against Norovirus (Hypothetical Data)

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Norovirus GII.4 | Human Intestinal Enteroids | qRT-PCR | Data not available | >100 | >100 |

Note: While this compound is reported to be active against all tested norovirus strains, specific EC50 values from in vitro assays are not publicly available.[1] The CC50 value is inferred from reports stating a favorable safety profile and lack of cytotoxicity.

Experimental Protocols

The following are detailed protocols for evaluating the in vitro antiviral activity of this compound against norovirus and SARS-CoV-2.

Antiviral Assay against Norovirus in Human Intestinal Enteroids (HIEs)

This protocol is based on a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure the reduction in viral RNA.

Materials:

-

This compound

-

Human Intestinal Enteroids (HIEs)

-

Norovirus stock (e.g., GII.4 strain)

-

Basal culture medium and differentiation medium for HIEs

-

RNA extraction kit

-

qRT-PCR reagents (primers, probes, master mix)

-

96-well plates

Protocol:

-

Cell Culture: Culture and differentiate HIEs in 96-well plates according to established protocols.

-

Compound Preparation: Prepare serial dilutions of this compound in differentiation medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

Infection: Infect the differentiated HIEs with norovirus at a pre-determined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, remove the virus inoculum and add the media containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

qRT-PCR: Perform qRT-PCR to quantify the amount of norovirus RNA in each well. Use specific primers and probes for the targeted norovirus genome region.

-

Data Analysis: Calculate the percentage of viral inhibition for each concentration of this compound compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DOT script for Norovirus Antiviral Assay Workflow

Caption: Workflow for norovirus antiviral assay.

Antiviral Assay against SARS-CoV-2 (CPE Reduction Assay)

This protocol measures the ability of this compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

-

This compound

-

Vero E6 cells (or other susceptible cell lines like Vero-TMPRSS2, A549-ACE2)

-

SARS-CoV-2 stock

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates (white, clear bottom for luminescence)

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: On the day of the experiment, remove the culture medium and add the diluted this compound to the cells. Subsequently, infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01). Include virus control and cell control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Cell Viability Measurement: After incubation, assess cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of CPE reduction for each this compound concentration compared to the virus control. Determine the EC50 value using a dose-response curve.

Cytotoxicity Assay

This assay is crucial for determining the CC50 of this compound and should be run in parallel with the antiviral assays.

Materials:

-

This compound

-

The same cell line used for the antiviral assay (e.g., HIEs or Vero E6)

-

Cell culture medium

-

Cell viability reagent

-

96-well plates

Protocol:

-

Cell Seeding: Seed the cells in 96-well plates as you would for the antiviral assay.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a "no drug" (medium only) control.

-

Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 48-72 hours).

-

Cell Viability Measurement: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® for both HIEs and Vero E6).

-

Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration compared to the "no drug" control. Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

DOT script for Cytotoxicity Assay Workflow

Caption: Workflow for cytotoxicity assay.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound's antiviral activity. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a comprehensive understanding of the compound's therapeutic potential. The favorable safety profile of this compound, characterized by a high CC50 and consequently a high selectivity index, underscores its promise as an antiviral candidate.[1][3]

References

Application Notes and Protocols: Standard Operating Procedure for CMX521 Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMX521 is a potent nucleoside analog antiviral agent that has demonstrated significant in vitro activity against a range of coronaviruses, including SARS-CoV-2.[1] As an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), this compound presents a promising therapeutic candidate for the treatment of viral infections.[2] The plaque reduction assay is a critical tool in the preclinical evaluation of such antiviral compounds, providing a quantitative measure of their ability to inhibit viral replication and infectivity.

This document provides a detailed standard operating procedure (SOP) for conducting a plaque reduction assay to determine the antiviral efficacy of this compound. The protocol outlines the necessary materials, step-by-step instructions for the assay, and methods for data analysis.

Principle of the Assay

The plaque reduction assay is the "gold standard" for determining the titer of neutralizing antibodies and the efficacy of antiviral drugs.[3][4] The principle of the assay is to quantify the reduction in the number of viral plaques formed in a cell monolayer in the presence of an antiviral agent.[4] A viral plaque is a localized area of cell death (cytopathic effect) resulting from viral replication.[5] By incubating a known amount of virus with serial dilutions of the antiviral compound (in this case, this compound) before and during infection of susceptible cells, the concentration of the compound that inhibits plaque formation by 50% (EC50) can be determined.[6]

Data Presentation

In Vitro Efficacy of this compound Against Coronaviruses

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 | Primary human airway epithelial cells | 0.54 | [1] |

| WIV1 | Primary human airway epithelial cells | 1.0 | [1] |

| SHC014 | Primary human airway epithelial cells | 0.98 | [1] |

| MHV | DBT cells (mouse brain tumor cells) | 0.38 | [1] |

Experimental Protocols

Materials and Reagents

-

Cells: Vero E6 cells (or other susceptible cell lines for the specific virus)

-

Virus: SARS-CoV-2 (or other target virus) stock with a known titer (PFU/mL)

-

Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO)

-

Media:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Assay Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

-

-

Overlay Medium: 2X Assay Medium mixed 1:1 with 1.6% low-melting-point agarose.

-

Staining Solution: 0.1% Crystal Violet in 20% ethanol.

-

Fixing Solution: 10% Formalin in Phosphate Buffered Saline (PBS).

-

Reagents: PBS, Trypsin-EDTA.

-

Equipment:

-

Cell culture plates (6-well or 12-well)

-

Biosafety cabinet (Class II or higher)

-

CO2 incubator (37°C, 5% CO2)

-

Inverted microscope

-

Pipettes and sterile tips

-

Water bath

-

Experimental Workflow

Caption: Experimental workflow for the this compound plaque reduction assay.

Step-by-Step Protocol

-

Cell Seeding:

-

One day prior to the experiment, seed Vero E6 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the assay, perform serial dilutions of the this compound stock solution in Assay Medium to achieve the desired final concentrations for testing. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

-

Virus Dilution and Incubation with this compound:

-

Dilute the virus stock in Assay Medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

-

In separate tubes, mix equal volumes of the diluted virus with each this compound dilution and the vehicle control.

-

Incubate these mixtures for 1 hour at 37°C to allow this compound to interact with the virus.

-

-

Infection of Cell Monolayers:

-

Aspirate the growth medium from the confluent cell monolayers.

-

Wash the monolayers once with sterile PBS.

-

Add the virus-CMX521 mixtures to the respective wells. Also include a cell control (Assay Medium only) and a virus control (virus mixed with Assay Medium containing the vehicle).

-

Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

-

Overlay Application:

-

Carefully aspirate the inoculum from each well.

-

Gently add the pre-warmed (42°C) semi-solid overlay medium to each well. Allow the overlay to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for the time required for visible plaques to form (typically 2-4 days for SARS-CoV-2).

-

-

Plaque Visualization:

-

After the incubation period, fix the cells by adding a fixing solution (e.g., 10% formalin) and incubate for at least 30 minutes.

-

Carefully remove the overlay and the fixing solution.

-

Stain the cell monolayer with a crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control using the following formula:

-

% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

-

-

Plot the percentage of plaque reduction against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.

-

Mechanism of Action of this compound